![molecular formula C13H10N2OS2 B4237586 N-(2-methyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide](/img/structure/B4237586.png)
N-(2-methyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide
Overview
Description
“N-(2-methyl-1,3-benzothiazol-6-yl)-3-oxobutanamide” is a biochemical used for proteomics research . The molecular formula is C12H12N2O2S and the molecular weight is 248.3 .
Molecular Structure Analysis
The molecular structure of “N-(2-methyl-1,3-benzothiazol-6-yl)-3-oxobutanamide” is represented by the formula C12H12N2O2S .Physical And Chemical Properties Analysis
The molecular weight of “N-(2-methyl-1,3-benzothiazol-6-yl)-3-oxobutanamide” is 248.3 . Other physical and chemical properties like melting point, boiling point, density were not available in the sources I found.Scientific Research Applications
Anti-Tubercular Activity
Benzothiazole-based compounds, including N-(2-methyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide, have been synthesized and studied for their anti-tubercular activity . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
Anti-Bacterial Activity
Benzothiazole derivatives have been associated with anti-bacterial activity . Changes in the functional group at the 2nd position of benzothiazole can induce a significant change in the biological activity of compounds .
Anti-Fungal Activity
Benzothiazole derivatives have also been investigated for their antifungal properties . The 2-aminobenzothiazoles, a class of benzothiazole derivatives, have been studied for their larvicidal and adulticidal activities against Aedes aeaegypti .
Anti-Cancer Activity
Benzothiazole derivatives have been associated with anti-cancer activity . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .
Anti-Inflammatory Activity
Benzothiazole derivatives have been associated with anti-inflammatory activity . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .
Inhibitors of Matrix Metalloproteinases (MMPs)
A 6-(pin)B analogue of benzothiazole was reported as the synthetic intermediate for inhibitors of matrix metalloproteinases (MMPs) .
Treatment of Inflammatory Respiratory Diseases
The same 6-(pin)B analogue of benzothiazole was also reported for the treatment of inflammatory respiratory diseases .
8. Modulators of Aldosterone Synthase and/or 11-β Hydroxylase This 6-(pin)B analogue of benzothiazole has been used as modulators of aldosterone synthase and/or 11-β hydroxylase .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives have been shown to interact with their targets, leading to inhibition of the target’s function . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Biochemical Pathways
Benzothiazole derivatives have been shown to affect various biochemical pathways, leading to their anti-tubercular activity .
Pharmacokinetics
The physical state of similar compounds is solid, and they are stored at room temperature . The predicted melting point is 187.13° C, and the predicted boiling point is 486.1° C at 760 mmHg . The predicted density is 1.3 g/cm^3, and the predicted refractive index is n20D 1.67 .
Result of Action
Action Environment
Similar compounds are stored at room temperature, suggesting that they are stable under normal environmental conditions .
properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS2/c1-8-14-10-5-4-9(7-12(10)18-8)15-13(16)11-3-2-6-17-11/h2-7H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZCMIMCJKOCNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001329922 | |
Record name | N-(2-methyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001329922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49718155 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
849525-05-9 | |
Record name | N-(2-methyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001329922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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